molecular formula C23H23N5O2 B6584950 N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251679-21-6

N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B6584950
CAS No.: 1251679-21-6
M. Wt: 401.5 g/mol
InChI Key: GPDRJUPTILFZHP-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a small-molecule compound featuring a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide group substituted with a 4-cyanophenyl moiety. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-2-6-18(7-3-16)22-26-23(30-27-22)19-10-12-28(13-11-19)15-21(29)25-20-8-4-17(14-24)5-9-20/h2-9,19H,10-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRJUPTILFZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The general structure can be represented as follows:

\text{N 4 cyanophenyl 2 4 3 4 methylphenyl 1 2 4 oxadiazol 5 yl piperidin 1 yl}acetamide}

Molecular Formula: C_{20}H_{22}N_{4}O

1. Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines. For instance, oxadiazole derivatives have been shown to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC50 values ranging from 10 to 50 µM .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma10 - 20
Breast Cancer15 - 30
Lung Cancer25 - 40

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes linked to metabolic disorders. Specifically, it demonstrates activity against:

  • Dipeptidyl Peptidase IV (DPP-IV): Important for glucose metabolism and implicated in diabetes management.

In vitro studies have indicated that similar compounds exhibit strong inhibition of DPP-IV with IC50 values below 100 nM .

3. Antimicrobial Activity

The biological activity extends to antimicrobial properties, where compounds with oxadiazole structures have shown effectiveness against bacterial strains such as Salmonella typhi and Escherichia coli. The synthesized derivatives were evaluated for their antibacterial activity:

Bacterial Strain Activity
Salmonella typhiModerate to Strong
Escherichia coliModerate
Bacillus subtilisWeak

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes: The piperidine and oxadiazole groups facilitate binding to active sites of enzymes like DPP-IV and acetylcholinesterase.
  • Induction of Apoptosis: Studies suggest that the compound may trigger apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited an IC50 value of 92.4 µM against a panel of eleven cancer cell lines. The research highlighted the significance of structural modifications in enhancing biological activity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole moieties, such as N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, exhibit notable antimicrobial activities. The oxadiazole ring is known for its ability to disrupt microbial cell function, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Potential

Research has shown that derivatives of oxadiazoles can possess anticancer properties. The specific compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Case studies have demonstrated the efficacy of similar compounds in targeting various cancer types, suggesting that this compound could be explored for similar applications .

Synthesis of Oxadiazole Derivatives

The synthesis of this compound involves several synthetic pathways. Common methods include:

  • Amidoxime and Carboxylic Acid Derivatives : This method employs amidoximes and acyl chlorides to form oxadiazoles through cyclization reactions .
  • 1,3-Dipolar Cycloaddition : This approach utilizes nitrile oxides and nitriles to synthesize oxadiazoles under mild conditions, enhancing the yield and purity of the final product .

Mechanochemistry

Recent advancements in mechanochemistry have introduced solvent-free synthesis methods that enhance reaction rates and yields for oxadiazole derivatives. This technique is gaining traction due to its environmental benefits and efficiency .

Neurological Disorders

Compounds similar to this compound have been investigated for their potential neuroprotective effects. They may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented, with potential applications in treating chronic inflammatory diseases like rheumatoid arthritis. The compound may modulate inflammatory pathways, providing a therapeutic avenue for managing symptoms .

Case Studies

Study Title Findings Reference
Antimicrobial Activity of OxadiazolesDemonstrated significant inhibition of bacterial growth
Anticancer Effects of Oxadiazole DerivativesInduced apoptosis in cancer cell lines
Neuroprotective Properties of Piperidine DerivativesReduced neuroinflammation in animal models

Comparison with Similar Compounds

Comparison with Oxadiazole-Containing Analogs

Key Structural and Functional Differences:
Compound Name Substituents (R₁, R₂, R₃) Molecular Weight Key Features Inferred Properties
Target Compound R₁: 4-Cyanophenyl, R₂: 4-Methylphenyl ~438.5 (est.) Combines 1,2,4-oxadiazole with piperidine and polar cyano group. High polarity (cyano), moderate lipophilicity (methylphenyl), potential CNS activity.
BF22107 () R₁: 2-Trifluoromethylphenyl 444.45 Trifluoromethyl group enhances lipophilicity and metabolic resistance. Improved membrane permeability but reduced solubility vs. cyano analog.
PSN375963 () R₁: 4-Butylcyclohexyl ~349.4 (est.) Bulky aliphatic substituent on oxadiazole. High lipophilicity; likely targets lipid-rich environments.
N-{4-[2-(4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide () R₁: Oxan-4-yl (tetrahydrofuryl) ~487.6 (est.) Oxygen-rich tetrahydrofuryl group replaces aromatic substituent. Enhanced solubility; potential for polar target interactions.

Analysis :

  • The target compound’s 4-cyanophenyl group confers higher polarity compared to BF22107’s trifluoromethyl group, which may improve solubility but reduce blood-brain barrier penetration .
  • Substitution with 4-methylphenyl (vs. PSN375963’s aliphatic group) balances aromatic interactions and moderate lipophilicity, favoring protein-binding pockets .
  • The piperidine ring is conserved across analogs, suggesting its role in conformational flexibility and solubility .

Comparison with Triazole-Containing Analogs

Triazole analogs (e.g., ) replace the 1,2,4-oxadiazole with a 1,2,4-triazole core, altering electronic properties and metabolic pathways:

Compound Name (Evidence) Core Heterocycle Substituents (R₁, R₂) Molecular Weight Key Features
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole R₁: 4-Methoxyphenyl, R₂: 4-Pyridinyl ~424.5 (est.) Triazole-thioether linkage; methoxy group enhances electron density.
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () 1,2,4-Triazole R₁: Sulfamoylphenyl, R₂: Allyl ~441.5 (est.) Sulfamoyl group introduces hydrogen-bonding capacity; allyl adds reactivity.

Analysis :

  • The sulfanyl linker in triazole analogs () may introduce steric hindrance, affecting binding kinetics compared to the oxadiazole’s rigid planar structure .

Comparison with Other Heterocyclic Derivatives

Imidazole and Pyrazole Analogs ():
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () : Features an imidazole ring with sulfinyl and fluorophenyl groups. The sulfinyl moiety enhances chiral recognition, but imidazoles are prone to protonation at physiological pH, altering pharmacokinetics .
  • Rimonabant () : A pyrazole-based CB1 antagonist. Pyrazoles offer stronger hydrogen-bonding capacity than oxadiazoles but are bulkier, limiting target compatibility .

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